Cas no 93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate)

Methyl 3-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive β-keto ester moiety adjacent to a trifluoromethyl group, enhancing its utility in nucleophilic and electrophilic reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry. This compound is particularly useful in the synthesis of fluorinated heterocycles and as a building block for agrochemicals. Its ester functionality allows for further derivatization under mild conditions. High purity grades ensure consistent performance in demanding synthetic processes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
methyl 3-oxo-2-(trifluoromethyl)butanoate structure
93885-06-4 structure
商品名:methyl 3-oxo-2-(trifluoromethyl)butanoate
CAS番号:93885-06-4
MF:C6H7O3F3
メガワット:184.113
CID:4341299
PubChem ID:13332033

methyl 3-oxo-2-(trifluoromethyl)butanoate 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-oxo-2-(trifluoromethyl)-, methyl ester
    • methyl 3-oxo-2-(trifluoromethyl)butanoate
    • PXWIRYYZPASCQB-UHFFFAOYSA-N
    • EN300-116641
    • methyl3-oxo-2-(trifluoromethyl)butanoate
    • SCHEMBL18643739
    • 93885-06-4
    • AKOS018116229
    • TDA88506
    • CS-0223787
    • MFCD21950419
    • インチ: InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3
    • InChIKey: PXWIRYYZPASCQB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 184.03472857Da
  • どういたいしつりょう: 184.03472857Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 154.6±35.0 ºC (760 Torr),
  • フラッシュポイント: 46.7±20.8 ºC,
  • ようかいど: 微溶性(10 g/l)(25ºC)、

methyl 3-oxo-2-(trifluoromethyl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM419317-500mg
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%+
500mg
$696 2022-11-27
Chemenu
CM419317-1g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%+
1g
$884 2022-11-27
Enamine
EN300-116641-2.5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
2.5g
$1594.0 2023-02-18
Enamine
EN300-116641-2500mg
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95.0%
2500mg
$1594.0 2023-10-03
1PlusChem
1P01A2RP-100mg
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
100mg
$349.00 2025-03-04
Aaron
AR01A301-100mg
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
100mg
$413.00 2025-02-09
Aaron
AR01A301-50mg
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
50mg
$284.00 2025-02-09
1PlusChem
1P01A2RP-5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
5g
$2979.00 2024-04-19
1PlusChem
1P01A2RP-10g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
10g
$4388.00 2024-04-19
Aaron
AR01A301-1g
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
1g
$1143.00 2025-03-29

methyl 3-oxo-2-(trifluoromethyl)butanoate 関連文献

methyl 3-oxo-2-(trifluoromethyl)butanoateに関する追加情報

Introduction to Methyl 3-Oxo-2-(Trifluoromethyl)Butanoate (CAS No. 93885-06-4)

Methyl 3-oxo-2-(trifluoromethyl)butanoate, identified by the CAS registry number 93885-06-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as methyl 3-oxo-2-trifluoromethylbutanoate, is a derivative of butanoic acid with a trifluoromethyl group at the second carbon and an oxo group at the third carbon. Its structure makes it a versatile building block for various chemical reactions and applications.

The compound's unique structure, featuring both a ketone group and a trifluoromethyl group, contributes to its reactivity and stability. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties, making it a valuable component in the synthesis of complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, such as antibiotics and antiviral agents, due to its ability to participate in key biochemical pathways.

One of the most notable applications of methyl 3-oxo-2-(trifluoromethyl)butanoate is in the synthesis of β-lactam antibiotics. The compound serves as an intermediate in the production of cephalosporins and other related drugs. Its ability to undergo nucleophilic attacks at the carbonyl group makes it an ideal precursor for constructing these essential medicinal compounds. Researchers have also explored its potential in the development of novel anti-cancer agents, where its reactivity with nucleophiles can lead to the formation of bioactive intermediates.

Recent advancements in synthetic methodologies have further expanded the utility of methyl 3-oxo-2-(trifluoromethyl)butanoate. For instance, its use in click chemistry reactions has enabled the rapid assembly of complex molecular architectures. The compound's compatibility with various coupling reagents and catalysts has made it a preferred choice for researchers working on drug discovery and materials synthesis.

In terms of physical properties, methyl 3-oxo-2-(trifluoromethyl)butanoate exhibits a melting point of approximately -7°C and a boiling point around 115°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or strong oxidizing agents.

The synthesis of methyl 3-oxo-2-(trifluoromethyl)butanoate typically involves multi-step processes that incorporate fluorination techniques. One common approach involves the oxidation of an appropriate alcohol derivative followed by esterification to yield the final product. Researchers have also explored alternative routes using transition metal catalysts to enhance reaction efficiency and selectivity.

From an environmental standpoint, methyl 3-oxo-2-(trifluoromethyl)butanoate has shown minimal toxicity in acute exposure studies, though chronic effects require further investigation. Its biodegradability under aerobic conditions suggests that it poses limited risks to aquatic ecosystems when properly managed.

In conclusion, methyl 3-oxo-2-(trifluoromethyl)butanoate (CAS No. 93885-06-4) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity continue to make it a focal point for researchers seeking innovative solutions in chemical synthesis and drug development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:93885-06-4)methyl 3-oxo-2-(trifluoromethyl)butanoate
A1066815
清らかである:99%
はかる:1g
価格 ($):526.0